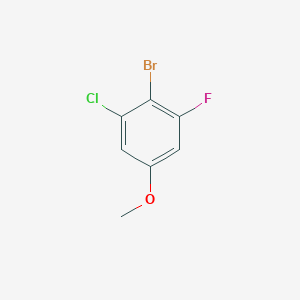
2-Bromo-1-chloro-3-fluoro-5-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-chloro-3-fluoro-5-methoxybenzene is an aromatic compound with the molecular formula C7H5BrClFO It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, chlorine, fluorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-3-fluoro-5-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-chloro-3-fluoro-5-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation and methoxylation reactions. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-chloro-3-fluoro-5-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can also modify the functional groups on the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or carboxylic acids.
Scientific Research Applications
2-Bromo-1-chloro-3-fluoro-5-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: This compound can be used in the design of bioactive molecules and pharmaceuticals. Its structural features may contribute to the development of new drugs with specific biological activities.
Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a lead compound for developing new treatments for various diseases.
Industry: In the industrial sector, it can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-chloro-3-fluoro-5-methoxybenzene depends on its specific application. In chemical reactions, it acts as an electrophile or nucleophile, depending on the reaction conditions. The presence of multiple halogen atoms and a methoxy group influences its reactivity and interaction with other molecules. The molecular targets and pathways involved in its biological activity are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-1-fluoro-3-methoxybenzene: Similar in structure but with different substitution positions.
5-Bromo-1-chloro-2-fluoro-3-methoxybenzene: Another isomer with a different arrangement of halogen and methoxy groups.
Uniqueness
2-Bromo-1-chloro-3-fluoro-5-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research applications, as it can provide insights into the effects of different substituents on the benzene ring.
Properties
Molecular Formula |
C7H5BrClFO |
|---|---|
Molecular Weight |
239.47 g/mol |
IUPAC Name |
2-bromo-1-chloro-3-fluoro-5-methoxybenzene |
InChI |
InChI=1S/C7H5BrClFO/c1-11-4-2-5(9)7(8)6(10)3-4/h2-3H,1H3 |
InChI Key |
IXZKGZWPPKEGBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















